3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Overview
Description
Synthesis Analysis
While specific synthesis methods for “3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” were not found, related compounds have been synthesized through various methods . For example, borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst has been used to form pinacol benzyl boronate .
Scientific Research Applications
Synthesis and Structural Analysis
Research has demonstrated the use of 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in the synthesis and structural characterization of complex organic compounds. For example, Wu et al. (2021) synthesized compounds including 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile and N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. Their structures were characterized by spectroscopy and X-ray diffraction, highlighting the molecule's utility in synthesizing and understanding the structural properties of novel organic compounds (Wu et al., 2021).
Material Science Applications
In material science, the compound has been used to create novel polymers and materials with unique properties. For instance, Shahhosseini et al. (2016) utilized an analogous compound in the electrochemical synthesis of polymers for potential use in dye-sensitized solar cells, demonstrating the compound's role in developing new materials for renewable energy applications (Shahhosseini et al., 2016).
Pharmaceutical and Chemical Research
Additionally, the compound's derivatives have been explored for their potential in pharmaceutical and chemical research, such as in the synthesis of anticancer agents and the study of their properties. For example, Li et al. (2006) investigated the synthesis of novel phthalazines with potential anticancer activities, demonstrating the broader chemical applications of derivatives of 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in medicinal chemistry (Li et al., 2006).
Advanced Analytical Techniques
The compound and its derivatives have also been utilized in advanced analytical techniques to study and develop new chemical sensors. For instance, Fu et al. (2016) explored the use of a boron ester derivative for highly sensitive hydrogen peroxide vapor detection, showcasing the application of such compounds in developing new sensing technologies (Fu et al., 2016).
properties
IUPAC Name |
3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2/c1-9-6-10(8-11(15)7-9)14-16-12(2,3)13(4,5)17-14/h6-8H,15H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNTYSJFQLDZAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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